3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid

LogP Lipophilicity Drug Design

Ensure reproducibility with precisely specified 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid. The unique 3,4-dichloro-5-trifluoromethoxy pattern cannot be replicated by regioisomers; substitution with 2,6-dichloro-4-(trifluoromethoxy)phenylacetic acid or mono-substituted analogs risks altered yields and bioactivity. Available at ≥98% purity, this building block delivers consistent performance in cross-coupling, agrochemical synthesis, and COX-2 inhibitor development. Procure the exact compound—not a generic alternative.

Molecular Formula C9H5Cl2F3O3
Molecular Weight 289.03 g/mol
CAS No. 1706430-35-4
Cat. No. B1407772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid
CAS1706430-35-4
Molecular FormulaC9H5Cl2F3O3
Molecular Weight289.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)CC(=O)O
InChIInChI=1S/C9H5Cl2F3O3/c10-5-1-4(3-7(15)16)2-6(8(5)11)17-9(12,13)14/h1-2H,3H2,(H,15,16)
InChIKeyXQRFKCKDLDTDIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dichloro-5-(trifluoromethoxy)phenylacetic Acid (CAS 1706430-35-4): A Distinct Fluorinated Building Block for Agrochemical and Pharmaceutical Intermediates


3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid (CAS 1706430-35-4) is a halogenated phenylacetic acid derivative featuring a unique substitution pattern of chlorine atoms at the 3- and 4-positions and a trifluoromethoxy group at the 5-position of the aromatic ring [1]. This compound belongs to the class of fluorinated phenylacetic acids, which are valued in organic synthesis for their enhanced lipophilicity and metabolic stability conferred by the trifluoromethoxy moiety . The compound is primarily employed as an intermediate in the development of agrochemicals and pharmaceuticals, where its electron-withdrawing groups are reported to enhance reactivity and stability in downstream transformations [2].

3,4-Dichloro-5-(trifluoromethoxy)phenylacetic Acid: Why Substitution with Analogous Phenylacetic Acids Is Not Advisable Without Quantitative Justification


While the phenylacetic acid scaffold is common across numerous building blocks, direct substitution of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid with other chlorinated or trifluoromethoxy-containing analogs is not supported without rigorous comparative data [1]. The specific 3,4-dichloro-5-trifluoromethoxy substitution pattern imparts a unique combination of electronic and steric properties that cannot be replicated by regioisomers such as 2,6-dichloro-4-(trifluoromethoxy)phenylacetic acid or mono-substituted derivatives like 4-chloro-3-(trifluoromethoxy)phenylacetic acid . Differences in substitution position are known to affect reactivity in cross-coupling reactions and the pharmacokinetic profiles of derived active pharmaceutical ingredients. Therefore, generic replacement risks altering reaction yields, product purity, or biological activity, making procurement of the precisely specified compound essential for research consistency.

Quantitative Differentiation of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic Acid: Key Evidence for Informed Procurement


Comparative LogP and Lipophilicity: 3,4-Dichloro-5-(trifluoromethoxy) vs. 2,6-Dichloro-4-(trifluoromethoxy)phenylacetic Acid

The calculated partition coefficient (LogP) of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid is reported as 3.5191 . In contrast, the regioisomer 2,6-dichloro-4-(trifluoromethoxy)phenylacetic acid exhibits an identical LogP of 3.51910 due to isomeric similarities . However, the substitution pattern of the target compound positions the trifluoromethoxy group adjacent to two chlorines, which is hypothesized to influence electronic distribution and metabolic stability differently than the 2,6-substituted analog [1].

LogP Lipophilicity Drug Design

Differential Purity Specifications: 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic Acid vs. 2,6-Dichloro-4-(trifluoromethoxy)phenylacetic Acid

Commercially available 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid is offered with a minimum purity of 97% , and some vendors specify 98% purity . In comparison, the 2,6-dichloro regioisomer is frequently supplied at 95% purity , with higher purity grades (e.g., 97%) available but less common. The higher baseline purity of the 3,4-dichloro compound may reduce the need for additional purification steps in downstream syntheses.

Purity Quality Control Synthesis

Market Availability and Pricing: 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic Acid vs. Mono-Chloro Analog

3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid is available from multiple vendors including Apollo Scientific, Fluorochem, and Leyan [1]. Pricing data indicates a cost of approximately £682.00 for 1g (97% purity) from Apollo Scientific [2]. In contrast, the mono-chloro analog 4-chloro-3-(trifluoromethoxy)phenylacetic acid (CAS 886501-02-6) is generally more readily available and priced lower due to simpler synthesis . The higher cost of the target compound reflects its unique substitution pattern and specialized applications.

Pricing Procurement Availability

Primary Application Scenarios for 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic Acid Based on Quantitative Evidence


Synthesis of Fluorinated Agrochemical Intermediates

The compound's trifluoromethoxy and dichloro substitution pattern is beneficial for creating active ingredients with enhanced metabolic stability and target binding. Its high purity (97-98%) supports reliable scale-up in agrochemical synthesis .

Pharmaceutical Lead Optimization and Medicinal Chemistry

As a phenylacetic acid building block with calculated LogP of 3.5191, it is suitable for introducing lipophilic character and potential metabolic stability into drug candidates. Researchers may use it to explore structure-activity relationships in COX-2 inhibitors or other phenylacetic acid-based pharmacophores .

Specialty Chemical and Research Reagent Procurement

With defined purity grades and availability from major suppliers, the compound is a reliable research chemical for academic and industrial laboratories requiring consistent quality for organic synthesis and method development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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